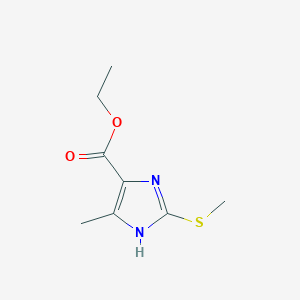![molecular formula C18H19ClN2O2 B13990212 {4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile CAS No. 14185-80-9](/img/structure/B13990212.png)
{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile is an organic compound with the molecular formula C15H16ClN2O2 This compound is characterized by the presence of a bis(2-hydroxyethyl)amino group attached to a phenyl ring, which is further connected to a chlorophenyl group via an acetonitrile linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile typically involves the reaction of 4-chlorobenzaldehyde with bis(2-hydroxyethyl)amine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired acetonitrile compound. The reaction conditions often include the use of an organic solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures that the compound meets the required specifications for various applications.
化学反应分析
Types of Reactions
{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the bis(2-hydroxyethyl)amino moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the chlorophenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of {4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile involves its interaction with specific molecular targets within biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate cellular signaling pathways by interacting with key proteins involved in signal transduction. These interactions ultimately lead to the observed biological effects, such as anti-inflammatory or anticancer activities.
相似化合物的比较
Similar Compounds
- {4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile
- {4-[Bis(2-hydroxyethyl)amino]phenyl}(4-nitrophenyl)acetonitrile
- {4-[Bis(2-hydroxyethyl)amino]phenyl}(4-methylphenyl)acetonitrile
Uniqueness
{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile stands out due to the presence of the chlorophenyl group, which imparts unique chemical reactivity and biological activity. The chlorine atom enhances the compound’s ability to participate in nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of various derivatives. Additionally, the chlorophenyl group contributes to the compound’s potential therapeutic properties, distinguishing it from other similar compounds.
属性
CAS 编号 |
14185-80-9 |
|---|---|
分子式 |
C18H19ClN2O2 |
分子量 |
330.8 g/mol |
IUPAC 名称 |
2-[4-[bis(2-hydroxyethyl)amino]phenyl]-2-(4-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C18H19ClN2O2/c19-16-5-1-14(2-6-16)18(13-20)15-3-7-17(8-4-15)21(9-11-22)10-12-23/h1-8,18,22-23H,9-12H2 |
InChI 键 |
RLIIAINQSHRSRW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)Cl)N(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


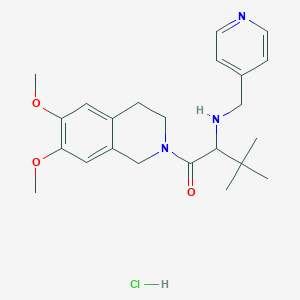
![3-[2-(3-Nitrophenoxy)ethoxy]aniline](/img/structure/B13990132.png)
![1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13990133.png)

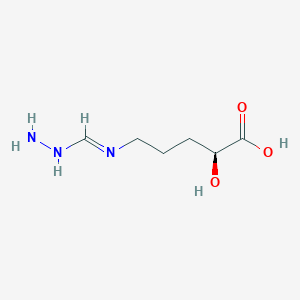

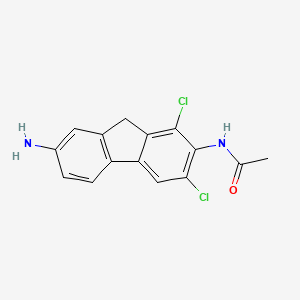
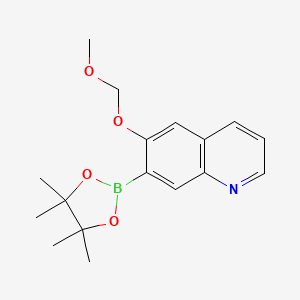
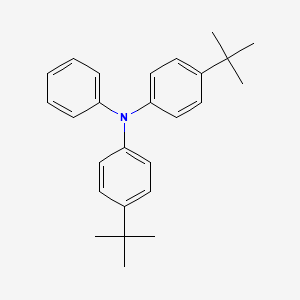
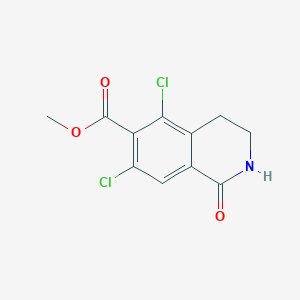
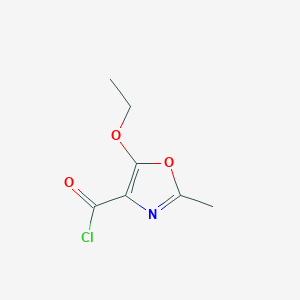
![2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B13990201.png)
